![molecular formula C31H26IN B14507732 1-[(4-Methylphenyl)methyl]-2,4,6-triphenylpyridin-1-ium iodide CAS No. 64566-70-7](/img/structure/B14507732.png)
1-[(4-Methylphenyl)methyl]-2,4,6-triphenylpyridin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Methylphenyl)methyl]-2,4,6-triphenylpyridin-1-ium iodide is a complex organic compound with a unique structure that includes a pyridinium core substituted with multiple phenyl groups and a methylphenylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methylphenyl)methyl]-2,4,6-triphenylpyridin-1-ium iodide typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzyl chloride with 2,4,6-triphenylpyridine in the presence of a base to form the corresponding pyridinium salt. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-[(4-Methylphenyl)methyl]-2,4,6-triphenylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as hydroxide ions (OH⁻), alkoxides (RO⁻)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
1-[(4-Methylphenyl)methyl]-2,4,6-triphenylpyridin-1-ium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 1-[(4-Methylphenyl)methyl]-2,4,6-triphenylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
1-Methyl-4-phenylpyridinium: Known for its neurotoxic effects and used in research on neurodegenerative diseases.
4-Methylpropiophenone: Used in organic synthesis and known for its reactivity in oxidation reactions.
Uniqueness
1-[(4-Methylphenyl)methyl]-2,4,6-triphenylpyridin-1-ium iodide is unique due to its specific structure, which imparts distinct chemical and biological properties
属性
CAS 编号 |
64566-70-7 |
|---|---|
分子式 |
C31H26IN |
分子量 |
539.4 g/mol |
IUPAC 名称 |
1-[(4-methylphenyl)methyl]-2,4,6-triphenylpyridin-1-ium;iodide |
InChI |
InChI=1S/C31H26N.HI/c1-24-17-19-25(20-18-24)23-32-30(27-13-7-3-8-14-27)21-29(26-11-5-2-6-12-26)22-31(32)28-15-9-4-10-16-28;/h2-22H,23H2,1H3;1H/q+1;/p-1 |
InChI 键 |
YXYIHKHNBLAEIA-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=C(C=C1)C[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


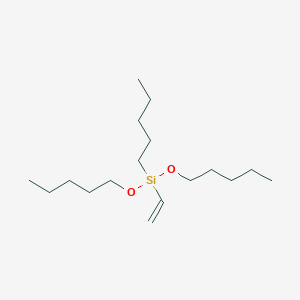
![2,2'-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B14507653.png)
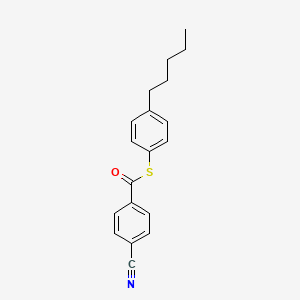

![2',3-Dimethoxy-6,7'-dimethyl[2,9'-bianthracene]-1,4',5',8,9,10'-hexol](/img/structure/B14507672.png)
![[1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene](/img/structure/B14507678.png)
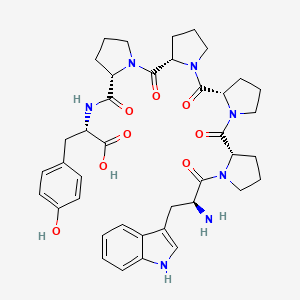

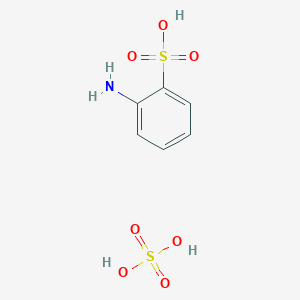

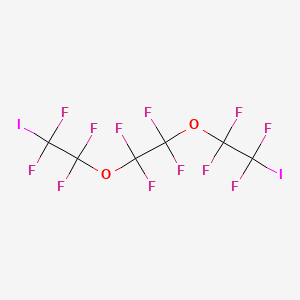
![(E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine](/img/structure/B14507720.png)
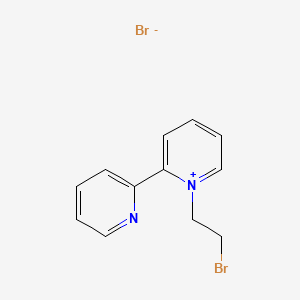
![1,1'-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14507749.png)
